molecular formula C13H17N3O3S B2404856 N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide CAS No. 1421468-17-8

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide

Cat. No.: B2404856
CAS No.: 1421468-17-8
M. Wt: 295.36
InChI Key: PDLUXKZQWYYXRD-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide is a complex organic compound that features a furan ring, an imidazole ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan and imidazole intermediates, followed by their coupling and subsequent functionalization to introduce the cyclopropanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)cyclopropanesulfonamide is unique due to its combination of a furan ring, an imidazole ring, and a cyclopropanesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-16-9-11(12-3-2-8-19-12)15-13(16)6-7-14-20(17,18)10-4-5-10/h2-3,8-10,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLUXKZQWYYXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2CC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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